2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole

Lipophilicity Drug-likeness ADME prediction

Procure 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole (CAS 886494-21-9) to access a uniquely differentiated 5-methyl-4-methoxyphenyl hydrazinylthiazole scaffold. The 5-methyl substituent elevates XLogP3 by +0.4 vs. des-methyl analogs, altering membrane partitioning and metabolic stability. Its free hydrazine enables hydrazone library synthesis; the 4-methoxyphenyl core is proven in Akt inhibition (IC₅₀ 3.55 µM) and antifungal screening. Avoid assay failure—confirm this exact substitution pattern before ordering close analogs.

Molecular Formula C11H13N3OS
Molecular Weight 235.31
CAS No. 886494-21-9
Cat. No. B2948032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole
CAS886494-21-9
Molecular FormulaC11H13N3OS
Molecular Weight235.31
Structural Identifiers
SMILESCC1=C(N=C(S1)NN)C2=CC=C(C=C2)OC
InChIInChI=1S/C11H13N3OS/c1-7-10(13-11(14-12)16-7)8-3-5-9(15-2)6-4-8/h3-6H,12H2,1-2H3,(H,13,14)
InChIKeyQQDCHHRILDEBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole (CAS 886494-21-9): Key Physicochemical and Scaffold Baseline for Procurement Evaluation


2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole (CAS 886494-21-9, C₁₁H₁₃N₃OS, MW 235.31 g/mol) is a trisubstituted thiazole derivative bearing a hydrazinyl group at position 2, a 4-methoxyphenyl ring at position 4, and a methyl substituent at position 5 [1]. The compound belongs to the broader 2-hydrazinylthiazole pharmacophore class, which has been extensively investigated for antifungal, anticancer, and antidiabetic activities [2]. Its computed physicochemical profile (XLogP3 = 2.6, TPSA = 88.4 Ų, 2 H-bond donors, 5 H-bond acceptors) places it within drug-like chemical space, satisfying Lipinski's Rule of Five criteria [1]. This compound serves as both a standalone bioactive scaffold and a versatile synthetic intermediate for hydrazone derivatization.

Why Generic Substitution Fails for 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole: Quantitative Differentiation from Des-Methyl and Halo-Phenyl Analogs


Within the 2-hydrazinyl-4-arylthiazole family, seemingly minor structural modifications produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and biological target engagement that preclude simple analog interchange. The 5-methyl substituent on 886494-21-9 increases computed XLogP3 by +0.4 log units relative to the des-methyl PD76 scaffold (XLogP3 = 2.2) [REFS-1, REFS-2], while the 4-methoxy group provides an intermediate lipophilicity profile between the more lipophilic 4-chloro analog (XLogP3 = 3.2) and the unsubstituted phenyl series [3]. These computed differences predict altered membrane partitioning, metabolic stability, and off-target binding patterns that directly impact assay reproducibility and lead optimization trajectories. Furthermore, structure–activity relationship (SAR) data from anti-Candida studies demonstrate that the concurrent presence of specific C4 aryl substituents and N1-hydrazine modifications governs both potency and selectivity against clinical fungal isolates [4]. Selecting a close analog without confirming equivalent performance in the target assay risks invalidating entire screening campaigns.

Product-Specific Quantitative Evidence Guide: 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole vs. Closest Analogs


Computed Lipophilicity (XLogP3) Differentiation: 5-Methyl vs. Des-Methyl and Halo-Phenyl Analogs

The target compound (886494-21-9) exhibits a computed XLogP3 of 2.6, which is +0.4 log units higher than the des-methyl analog PD76 (XLogP3 = 2.2, CAS 4871-25-4) [REFS-1, REFS-2]. This increase is attributable to the 5-methyl substituent and predicts moderately enhanced membrane permeability and metabolic stability. In contrast, the 4-chlorophenyl analog (CAS 886494-29-7) has a higher XLogP3 of 3.2, indicating that the 4-methoxy group provides a tunable intermediate lipophilicity [3]. The hydrogen bond donor count remains identical (2) between 886494-21-9 and PD76, while the 2-amino analog (CAS 105512-88-7) has only 1 HBD, fundamentally altering its target interaction capacity [4].

Lipophilicity Drug-likeness ADME prediction Scaffold optimization

Antifungal Activity of the 4-Methoxyphenyl-Thiazole Scaffold: Conserved Potency Against Candida utilis with MIC = 250 µg/mL

In a direct head-to-head study of 14 nitro-substituted thiazolyl hydrazone derivatives, the 4-methoxyphenyl-substituted thiazole (compound 14, bearing a 4-methoxyphenyl at C4 of the thiazole) was one of the two most effective antifungal compounds against Candida utilis, exhibiting a MIC of 250 µg/mL, compared with fluconazole (MIC = 2 µg/mL) [1]. The 4-fluorophenyl analog (compound 10) showed an identical MIC of 250 µg/mL, indicating that the 4-methoxy and 4-fluoro substituents confer comparable antifungal potency within this scaffold [1]. Critically, the concurrent presence of a 4-methoxyphenyl or 4-methylphenyl group at C4 and aliphatic/cycloaliphatic moieties at N1-hydrazine was independently identified as a key structural determinant for anti-Candida activity across a panel of 22 clinical Candida spp. isolates [2].

Antifungal Candida utilis MIC Thiazolyl hydrazone

Akt Kinase Inhibition by the 4-Methoxyphenyl-Thiazole Scaffold: Compound 2j (IC₅₀ = 3.55 µM) Surpasses GSK690693 (IC₅₀ = 4.93 µM)

In a study of thiazole-hydrazone hybrids evaluated against A549 human lung adenocarcinoma cells, compound 2j—2-[2-((isoquinolin-5-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole, which incorporates the same 4-(4-methoxyphenyl)thiazole core as 886494-21-9—demonstrated Akt inhibitory activity (IC₅₀ = 3.55 ± 0.64 µM) that was 1.39-fold more potent than the reference Akt inhibitor GSK690693 (IC₅₀ = 4.93 ± 0.06 µM) [1]. In the same assay, analogs bearing 4-methylsulfonylphenyl (2k, IC₅₀ = 1.43 µM) and 1,3-benzodioxol-5-yl (2l, IC₅₀ = 1.75 µM) substituents showed no Akt inhibition at their IC₅₀ concentrations, indicating that the 4-methoxyphenyl group is a critical determinant for engaging the Akt pathway [1]. The cytotoxic activity of compound 2j against A549 cells (IC₅₀ = 3.93 ± 0.06 µM) was comparable to cisplatin (IC₅₀ = 3.90 ± 0.10 µM) [1].

Akt inhibition Non-small cell lung cancer Thiazole-hydrazone Apoptosis

Antiglycation Activity of Hydrazinylthiazole Derivatives: Class-Level Potency Exceeding Aminoguanidine Standard

Multiple hydrazinylthiazole derivative series have demonstrated antiglycation activity superior to the reference inhibitor aminoguanidine. In a series of fluorophenyl-based thiazoles, compounds 3d, 3f, 3i, and 3k exhibited IC₅₀ values far lower than aminoguanidine (IC₅₀ = 0.403 ± 0.001 mg/mL) [1]. In a related series of arylidenehydrazinyl-4-methoxyphenylthiazoles, the best-performing compound—4-(4-methoxyphenyl)-2-{2-[2-(trifluoromethyl)benzylidene]hydrazinyl}thiazole—achieved an IC₅₀ of 0.383 ± 0.001 mg/mL against the control [2]. These data establish that the hydrazinylthiazole scaffold, particularly with 4-methoxyphenyl substitution, is a validated starting point for developing antiglycation agents targeting diabetic complications.

Antiglycation Diabetes complications Hydrazinylthiazole AGE inhibition

Intestinal Permeability of the Des-Methyl Analog PD76: Moderate Permeability and P-gp Efflux Liability Established in Caco-2 Model

The des-methyl analog PD76 (2-hydrazinyl-4-(4-methoxyphenyl)thiazole, CAS 4871-25-4) was evaluated for intestinal permeability using the Caco-2 cell monolayer model. PD76 exhibited apparent permeability coefficients (Pₐₚₚ) of 5.25 × 10⁻⁶ cm/s in the apical-to-basolateral (A→B) direction and 23.28 × 10⁻⁶ cm/s in the basolateral-to-apical (B→A) direction, yielding an efflux ratio of ~4.4, indicative of susceptibility to active efflux—likely mediated by P-glycoprotein [1]. Experiments with verapamil as a P-gp inhibitor confirmed that PD76 is moderately susceptible to active efflux [1]. Cell viability remained above 70% at all tested concentrations, demonstrating low cytotoxicity toward intestinal epithelial cells [1]. The computed log P values (2.82 by ADMETlab; 2.10 by admetSAR) corroborate moderate lipophilicity consistent with the XLogP3 of 886494-21-9 (2.6) [REFS-1, REFS-2].

Intestinal permeability Caco-2 P-glycoprotein Oral bioavailability

α-Amylase Inhibition by Hydrazinylthiazole Derivatives: Precedent for Antidiabetic Applications

Hydrazinylthiazole derivatives have demonstrated α-amylase inhibitory activity competitive with or superior to the clinical standard acarbose. In a fluorophenyl-thiazole series, compound 3h achieved an IC₅₀ of 5.14 ± 0.03 µM, marginally more potent than acarbose (IC₅₀ = 5.55 ± 0.06 µM) [1]. In a separate study of arylidenehydrazinyl-4-methoxyphenylthiazoles, the lead compound 2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole inhibited α-amylase with an IC₅₀ of 5.75 ± 0.02 µM [2]. These data confirm that the hydrazinylthiazole scaffold, particularly when substituted with a 4-methoxyphenyl group at C4, is a validated α-amylase inhibitory pharmacophore. The hydrazine precursor 886494-21-9 enables the synthesis of hydrazone derivatives that access this activity profile.

α-Amylase inhibition Antidiabetic Hydrazinylthiazole Acarbose comparison

Optimal Research and Industrial Application Scenarios for 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole (CAS 886494-21-9)


Synthesis of Akt-Targeted Thiazole-Hydrazone Anticancer Libraries

886494-21-9 serves as the hydrazine precursor for generating thiazole-hydrazone derivatives via condensation with aromatic aldehydes. Compound 2j in Orujova et al. (2023), which incorporates the identical 4-(4-methoxyphenyl)thiazole core, demonstrated Akt IC₅₀ = 3.55 µM—more potent than GSK690693 (4.93 µM)—and A549 cytotoxicity equipotent to cisplatin (IC₅₀ ≈ 3.9 µM) [1]. Researchers screening for Akt pathway inhibitors should prioritize this scaffold over 4-methylsulfonylphenyl or 1,3-benzodioxol-5-yl analogs, which lacked Akt inhibitory activity despite stronger cytotoxicity [1].

Antifungal Lead Optimization via Hydrazone Derivatization

The 4-methoxyphenyl-thiazole scaffold has demonstrated conserved antifungal activity against Candida utilis (MIC = 250 µg/mL) and broader anti-Candida activity against clinical isolates when combined with appropriate N1-hydrazine modifications [REFS-2, REFS-3]. 886494-21-9, with its free hydrazinyl group and 5-methyl substituent, provides a differentiated starting point from the des-methyl PD76 scaffold for exploring the impact of C5 substitution on antifungal spectrum, potency, and synergy with azole antifungals such as clotrimazole [3].

Dual-Mechanism Antidiabetic Agent Development (α-Amylase + Antiglycation)

Hydrazinylthiazole derivatives have independently demonstrated α-amylase inhibition (IC₅₀ values as low as 5.14 µM, comparable to acarbose at 5.55 µM) and antiglycation activity (IC₅₀ values substantially below aminoguanidine at 0.403 mg/mL) [REFS-4, REFS-5]. The hydrazine group of 886494-21-9 enables condensation with substituted benzaldehydes to generate hydrazone libraries that can be screened for both activities simultaneously, supporting a dual-mechanism approach to diabetes complication management [REFS-4, REFS-5].

Structure-Permeability Relationship Studies for Oral Antifungal Development

The des-methyl analog PD76 has been characterized in the Caco-2 intestinal permeability model, revealing moderate permeability (Pₐₚₚ A→B = 5.25 × 10⁻⁶ cm/s) with significant P-gp-mediated efflux (efflux ratio ≈ 4.4) [6]. 886494-21-9, with its 5-methyl substituent conferring elevated lipophilicity (XLogP3 = 2.6 vs. 2.2 for PD76), is an ideal probe for investigating whether C5 methylation can improve passive permeability and/or reduce efflux transporter recognition within the 2-hydrazinyl-4-arylthiazole series [REFS-6, REFS-7].

Quote Request

Request a Quote for 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.